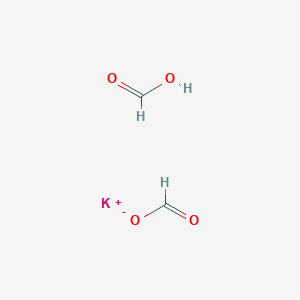

potassium;formic acid;formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;formic acid;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.K/c2*2-1-3;/h2*1H,(H,2,3);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINNZIDCJWQYOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)O.C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)O.C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Production Methodologies of Potassium Formate

Catalytic Hydrogenation of Carbon Dioxide to Formate (B1220265)

The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals like formate is a significant area of research in green chemistry. The catalytic hydrogenation of CO₂ to formate represents a promising route for CO₂ utilization and the sustainable production of potassium formate. This process typically involves the reaction of CO₂ with hydrogen (H₂) in the presence of a catalyst.

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for industrial applications due to their ease of separation from the reaction mixture and potential for continuous operation. Various metal-based heterogeneous catalysts have been investigated for the hydrogenation of CO₂ to formate.

Palladium (Pd)-based catalysts have shown notable activity. For instance, Pd nanocrystals supported on reduced graphene oxide (r-GO) have demonstrated superior catalytic performance in the hydrogenation of potassium bicarbonate (KHCO₃) to potassium formate. cloudfront.net The interaction between the metal and the support is crucial, with the support material playing a significant role in tuning the electronic state of the active sites to promote the catalytic reaction. cloudfront.net Another approach involves the use of single-site supported heterogeneous catalysts, such as Iridium (Ir) or Ruthenium (Ru) N-heterocyclic carbene (NHC) complexes functionalized with sulfonates and supported on materials like synthetic hydrotalcite. google.comkandschemical.com These catalysts have been successfully used in the transfer hydrogenation of CO₂ to potassium formate using glycerol (B35011) as a hydrogen source, even in a continuous flow system. google.comkandschemical.com

Gold-based nanocatalysts have also been explored. A Schiff-base-mediated gold nanocatalyst has been shown to facilitate the direct catalytic hydrogenation of CO₂ to formate, deviating from the common pathway that proceeds through a bicarbonate intermediate. google.com This direct activation of CO₂ is a significant step towards more efficient conversion processes. google.com

Research has also focused on optimizing the catalytic system. For example, a study using a Ru/bpyTN-CTF catalyst in a trickle-bed reactor for CO₂ hydrogenation in the presence of N-methylpyrrolidine (NMPI) achieved a high concentration of a formic acid derivative, which was then converted to potassium formate. osti.gov

Table 1: Examples of Heterogeneous Catalytic Systems for Formate Production from CO₂

| Catalyst System | Support Material | Reactants | Key Findings |

|---|---|---|---|

| Palladium (Pd) nanocrystals | Reduced Graphene Oxide (r-GO) | KHCO₃, H₂ | High turnover number (TON) of 7088 at 100°C and 40 bar H₂ pressure. cloudfront.net |

| Iridium (Ir) or Ruthenium (Ru) N-heterocyclic carbene (NHC) | Synthetic hydrotalcite | CO₂, Glycerol | First to achieve CO₂ transfer hydrogenation in a gas-liquid flow system. google.comkandschemical.com |

| Gold (Au) nanocatalyst | Amino-functionalized silica (B1680970) (SiO₂-Schiff) | CO₂, H₂ | Enables direct catalytic CO₂ hydrogenation to formate, bypassing the bicarbonate route. google.com |

| Ruthenium (Ru) catalyst | bpyTN-CTF | CO₂, H₂, N-methylpyrrolidine (NMPI) | Achieved 80% conversion of CO₂ to formate ions in one cycle. osti.gov |

Homogeneous catalysts, which are in the same phase as the reactants, often exhibit high activity and selectivity at the molecular level. google.com However, their separation from the product can be challenging. google.com

Several transition metal complexes have been developed for the homogeneous hydrogenation of CO₂ to formate. Ruthenium (Ru) and Rhodium (Rh) based catalysts have been used for the in-situ hydrogenation of captured CO₂. researchgate.net For example, a Ru-pincer complex has been used with an amino acid-based system (potassium lysinate) to capture CO₂ from ambient air and subsequently hydrogenate it to formate with high turnover numbers. researchgate.net Another notable example is a Ru(PNN)CO(H) pincer complex, which, under optimized conditions with potassium carbonate as a base, can achieve up to 23,000 turnovers of formate. nih.gov

Manganese (Mn)-based catalysts, which are more earth-abundant and less expensive, are also being developed. researchgate.net A non-pincer-type Mn(I) alkylcarbonyl complex has shown high efficiency and selectivity for the hydrogenation of CO₂ to formate under mild conditions in the presence of a Lewis acid co-catalyst. dtic.mil

Table 2: Examples of Homogeneous Catalytic Systems for Formate Production from CO₂

| Catalyst System | Key Features | Performance Metrics |

|---|---|---|

| Ruthenium (Ru) catalyst with potassium lysinate | CO₂ capture from air and in-situ hydrogenation. researchgate.net | High Turnover Numbers (TONs) up to 55,000. researchgate.net |

| Ru(PNN)CO(H) pincer complex | Catalyzes hydrogenation in the presence of a base. nih.gov | Up to 23,000 turnovers of formate; Turnover Frequency (TOF) up to 2,200 h⁻¹. nih.gov |

| Mn(I) alkylcarbonyl complex | Non-precious metal catalyst, operates under mild conditions. dtic.mil | Turnover numbers up to 3,500,000 and turnover frequency of 150,000 h⁻¹ for potassium formate production. dtic.mil |

| Iridium(III)-pincer trihydride complex | Highly efficient for CO₂ conversion to potassium formate in aqueous KOH. epo.org | Turnover number of 3,500,000 and turnover frequency of 150,000 h⁻¹ have been achieved. epo.org |

Electrochemical reduction of CO₂ (CO₂RR) offers a pathway to convert CO₂ into valuable chemicals like potassium formate using renewable electricity. researchgate.netwipo.int This technology has the potential to decarbonize the manufacturing industry by using CO₂ and clean electricity as feedstocks. researchgate.netwipo.int

The process typically involves a an electrochemical cell with a cathode where CO₂ is reduced. Gas diffusion electrodes (GDEs) are often used to enhance the transport of gaseous CO₂ to the catalyst sites. researchgate.netwipo.int Research has focused on scaling up these electrochemical cells from laboratory-scale to industrial-scale. For instance, a stack of two 1526 cm² three-compartment electrochemical cells with GDE cathodes has been developed, achieving over 60% current selectivity towards potassium formate at a current density of 200 mA cm⁻². researchgate.netwipo.int

The optimization of these systems involves tuning the electrolyte composition and cell architecture. researchgate.netwipo.int For example, the anolyte can be a 4 M potassium hydroxide (B78521) (KOH) solution and the catholyte a 2 M KOH solution. researchgate.net The development of efficient and stable catalysts is also crucial. Tin (Sn)-based catalysts on gas diffusion electrodes have shown promise for producing formate at industrially viable current densities. wipo.int

A recent development involves a process that first converts CO₂ into a liquid metal bicarbonate intermediate, which is then electrochemically converted to liquid potassium or sodium formate with a conversion efficiency of over 90%. google.com This method avoids the inefficient heating step common in other processes. google.com

Integration with Biomass Utilization for Formate Synthesis

A novel and environmentally friendly approach to potassium formate production involves integrating CO₂ utilization with the valorization of biomass waste.

An innovative process has been developed that combines the hydrogenation of CO₂ with the use of potassium ions derived from biomass ash. osti.gov In this method, CO₂ is first hydrogenated in a trickle-bed reactor using a heterogeneous catalyst in the presence of an amine, such as N-methylpyrrolidine (NMPI), to form a concentrated solution of a formic acid-amine complex. osti.gov

This formic acid derivative then reacts with potassium ions extracted from potassium-rich biomass ash, such as bamboo ash, to produce high-purity potassium formate (over 99%). osti.gov This integrated approach not only utilizes CO₂ as a feedstock but also provides a sustainable method for recycling waste materials, contributing to a circular economy. osti.gov The process has demonstrated an 80% conversion of CO₂ to formate ions in a single cycle. osti.gov

Industrial Production Pathways and Process Optimization

Several methods for the industrial production of potassium formate have been established, with ongoing efforts to optimize these processes for higher efficiency and lower cost.

One traditional method involves the reaction of carbon monoxide (CO) with potassium hydroxide (KOH). google.com This process, however, typically requires high temperatures (100-200°C) and pressures (>690 kPa) and has a relatively slow reaction rate. google.com

A more common industrial route is the reaction of formic acid with a potassium source, such as potassium hydroxide or potassium carbonate. dtic.mil The neutralization reaction between formic acid and potassium hydroxide is straightforward. kandschemical.com Process optimization for this method includes controlling the reaction temperature to between 90°C and 104°C when using potassium hydroxide, and between 40°C and 60°C with potassium carbonate. researchgate.net The resulting potassium formate solution is then concentrated by evaporating the water. dtic.mil

Another significant industrial process involves the reaction of formaldehyde (B43269) with potassium hydroxide. google.com This method yields potassium formate and methanol (B129727). google.com A continuous process has been developed where gaseous monomeric formaldehyde from a formaldehyde production plant reacts with an aqueous solution of potassium hydroxide in a specially designed absorption-reaction column. researchgate.net Optimization of this process includes feeding the formaldehyde at a temperature of 100°C or above and maintaining the pH of the reaction medium between 11 and 14. researchgate.net The concentration of the potassium hydroxide solution is typically between 15% and 60% by weight. researchgate.net This continuous process can achieve a conversion of over 99% based on the convertible formaldehyde. researchgate.net

Table 3: Overview of Industrial Production Pathways for Potassium Formate

| Production Method | Reactants | Key Process Conditions & Optimization |

|---|---|---|

| Carbon Monoxide Reaction | Carbon Monoxide (CO), Potassium Hydroxide (KOH) | High temperature (100-200°C) and pressure (>690 kPa); slow reaction rate. google.com |

| Formic Acid Neutralization | Formic Acid, Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) | Temperature control (90-104°C for KOH, 40-60°C for K₂CO₃); water evaporation for concentration. researchgate.netdtic.mil |

| Formaldehyde Reaction | Formaldehyde, Potassium Hydroxide (KOH) | Continuous process with gaseous formaldehyde (>100°C); pH control (11-14); yields potassium formate and methanol. google.comresearchgate.net |

Role of Potassium Formate as an Intermediate in Industrial Processes

Potassium formate (CHKO₂) is a pivotal intermediate compound in several critical industrial processes, serving as a precursor for the synthesis of other valuable chemicals. Its role extends from large-scale commodity chemical production to advanced applications in energy and materials science.

One of its most established roles is in the formate potash process for the production of potassium metal. Current time information in Meløy, NO.researchgate.netresearchgate.netelectrocarbon.ca In this process, potassium formate is created as a key step before being converted to the final metallic product. It also serves as a direct intermediate for producing other essential potassium compounds, such as potassium diformate, which is used in various applications including as a preservative. researchgate.net

Beyond potassium-based chemicals, it is a building block for other organic acids. For instance, potassium formate can be used to produce formic acid and oxalic acid, positioning it as a crucial link in the broader chemical industry supply chain. google.com Furthermore, it acts as a raw material or catalyst in the synthesis of various pharmaceutical intermediates, highlighting its importance in the life sciences sector. google.com

A significant and rapidly developing role for potassium formate is as an intermediate in Carbon Capture and Utilization (CCU) technologies. epo.orgennoreindiachemicals.com In this innovative approach, carbon dioxide (CO₂) is electrochemically or catalytically converted into formate, often as a potassium salt solution. researcher.lifegoogle.com This potassium formate is a stable, non-flammable, and easily transportable liquid or solid, making it an effective carrier for storing energy derived from renewable sources. epo.orgresearcher.life The stored energy can be released by using the formate in specialized fuel cells to generate electricity or by converting it into other high-value chemicals, such as oxalate (B1200264), further demonstrating its versatility as an energy and chemical intermediate. ennoreindiachemicals.comwipo.int

Solvent Effects and Reaction Environment Optimization in Formate Synthesis

The efficiency, yield, and purity of potassium formate are highly dependent on the reaction environment, including the choice of solvent, temperature, pressure, and the presence of catalysts. Research has focused on optimizing these parameters for various synthesis routes.

The most common industrial synthesis involves the neutralization of formic acid with a potassium source, such as potassium hydroxide (KOH) or potassium carbonate. This reaction is typically performed in an aqueous medium . h2-tech.com The high solubility of potassium formate in water (331 g/100 mL at 25°C) facilitates a homogenous reaction environment. nih.gov Alternatively, methanol has been used as a solvent, with product isolation achieved through subsequent drying over a desiccant like phosphorus pentoxide (P₂O₅), indicating that solvent choice can be critical for the final crystallization and purification steps. imarcgroup.com

For the synthesis from carbon monoxide (CO) and KOH , the process is optimized under high-pressure and high-temperature conditions. A patented industrial method specifies using a 3-5 M aqueous solution of KOH, a pressure of 1.0-1.7 MPa, and a temperature of 180-220°C to yield a highly concentrated product solution of 370-420 g/L. google.com

In the synthesis via hydrogenation of potassium bicarbonate (KHCO₃) , a mixed solvent system has been shown to be effective. Studies have utilized a 1:1 volume/volume mixture of water and tetrahydrofuran (B95107) (THF) under specific catalytic conditions (e.g., 60 bar H₂, 90°C), demonstrating that co-solvents can play a crucial role in reactant solubility and catalyst performance. bloomtechz.com

The reaction atmosphere is another critical parameter. In the related conversion of potassium formate to oxalate, which provides insight into formate stability, a nitrogen or hydrogen atmosphere gives the highest yields, while the presence of carbon dioxide almost completely prevents the desired reaction, leading instead to the formation of potassium carbonate. google.comrsc.org The presence of water was also found to be a strong poison to the reaction, significantly decreasing the conversion of formate. google.com This underscores the need for a controlled, often anhydrous, environment for certain synthesis and conversion pathways.

The table below summarizes optimized reaction conditions for various potassium formate synthesis methodologies.

| Synthesis Route | Reactants | Solvent System | Temperature | Pressure | Key Findings |

| Neutralization | Formic Acid + KOH | Aqueous | Ambient to Cooled | Atmospheric | Standard, straightforward laboratory and industrial method. h2-tech.com |

| CO Pressure Synthesis | Carbon Monoxide + KOH | Aqueous (3-5M KOH) | 180-220°C | 1.0-1.7 MPa | High-pressure, high-temperature process yielding a concentrated product. google.com |

| Metathesis | Potassium Sulfate + Calcium Formate | Aqueous | 20-80°C | 1-3 atm | Forms insoluble calcium sulfate, simplifying product separation. researchgate.net |

| Bicarbonate Hydrogenation | KHCO₃ + H₂ | Water/THF (1:1 v/v) | 90°C | 60 bar | Catalytic process requiring a mixed solvent system for efficiency. bloomtechz.com |

Process Intensification and Scale-Up Investigations for Formate Production

Efforts to improve the economic and environmental profile of potassium formate production have led to significant investigations into process intensification and scale-up strategies. These advancements move beyond traditional batch reactors toward more efficient, continuous, and integrated manufacturing systems.

Continuous Flow Synthesis: Patents have detailed the continuous production of potassium formate, representing a significant intensification over batch processing. One such process involves reacting gaseous monomeric formaldehyde with an aqueous solution of potassium hydroxide in a continuous reaction column. This method achieves a conversion rate of over 99% and can be tailored to produce solutions of varying concentrations (e.g., 40% to 75%) or a solid product with purity exceeding 97%. epo.orgwipo.int This approach allows for greater control, higher throughput, and more consistent product quality compared to batch methods.

Electrochemical Production and Scale-Up: A major frontier in process intensification is the electrochemical reduction of CO₂ to formate. This technology is being actively scaled from small laboratory setups to industrial-scale systems. Research focuses on developing large-scale flow cells that utilize gas diffusion electrodes (GDEs) to overcome the mass transport limitations of CO₂ in aqueous electrolytes. researchgate.net Successful scaling has been demonstrated by the commissioning of a pilot plant capable of producing 60 tons of formate per year. This plant uses a modular design with large-format 1.5 m² GDEs, operating at ambient temperature and pressure, which significantly reduces capital and energy costs and allows for rapid "numbering-up" expansion. h2-tech.com

The table below illustrates the progression of scale in electrochemical formate production.

| Production Scale | Electrode Size | Typical Current Density | Production Rate (Example) | Key Feature |

| Bench-Top (Lab) | ~1-100 cm² | ~10-200 mA/cm² | ~25 g/hour (for 100 cm² cell) researchgate.netelectrocarbon.ca | Proof-of-concept, catalyst screening. |

| Industrial Pilot | 1.5 m² (15,000 cm²) | Industrial Scale | 60 tons/year (multi-cell stack) h2-tech.com | Modular, scalable design using large commercial-grade cells. |

| Projected Industrial | ~2000 cm² | High | ~0.5 kg/hour per cell electrocarbon.ca | Target for large-scale commodity production. |

Advanced Reactor Technologies: For catalytic routes, such as the hydrogenation of CO₂ derivatives, advanced reactor designs are being implemented. Trickle-bed reactors are used to facilitate the reaction over a solid heterogeneous catalyst. researchgate.netrsc.org This setup allows for efficient contact between gas, liquid, and solid phases and can be integrated with subsequent separation steps, creating a more streamlined and intensified process. rsc.org For reactions that may suffer from catalyst deactivation, reactor systems like switchable arrays or fluidized beds are proposed to enable continuous operation by allowing for simultaneous reaction and catalyst regeneration cycles. lidsen.com These modern reactor engineering strategies are crucial for the successful scale-up and long-term viability of catalytic formate production.

Reaction Mechanisms and Kinetic Studies of Potassium Formate Systems

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of potassium formate (B1220265) is a complex process involving multiple simultaneous and consecutive reactions. The nature and ratio of the final products are highly dependent on experimental conditions. The primary decomposition reactions can lead to the formation of potassium carbonate and potassium oxalate (B1200264). akjournals.com

The principal reactions involved in the thermal decomposition of an alkali metal formate (M) are:

2 HCOOM → M₂CO₃ + CO + H₂

2 HCOOM → M₂C₂O₄ + H₂

M₂C₂O₄ → M₂CO₃ + CO akjournals.com

The identity of the alkali metal cation significantly influences the decomposition pathway, particularly the propensity to form oxalate. akjournals.comscispace.com Studies comparing the thermal decomposition of various alkali metal formates have shown a clear trend in oxalate conversion. akjournals.comcapes.gov.br The formation of oxalate is negligible for lithium and caesium formates. akjournals.comscispace.comcapes.gov.br For the other alkali metals, the extent of conversion to oxalate follows the order: sodium formate < potassium formate > rubidium formate. akjournals.comcapes.gov.br This indicates that potassium formate has a higher tendency to form oxalate compared to sodium and rubidium formates under similar conditions. akjournals.comrsc.org

| Alkali Metal Formate | Relative Oxalate Conversion |

|---|---|

| Lithium Formate | Negligible akjournals.comrsc.org |

| Sodium Formate | Lower akjournals.comcapes.gov.br |

| Potassium Formate | Higher akjournals.comcapes.gov.brrsc.org |

| Rubidium Formate | Lower akjournals.comcapes.gov.br |

| Caesium Formate | Negligible akjournals.comrsc.org |

The atmosphere in which the thermal decomposition occurs plays a critical role in determining the product distribution. akjournals.comscispace.com For instance, the conversion of sodium, potassium, and rubidium formates to their respective oxalates is higher in a nitrogen atmosphere compared to in the air. akjournals.com In the presence of air or oxygen, the carbon monoxide and hydrogen produced during decomposition are exothermally oxidized to carbon dioxide and water, respectively. akjournals.com

Research has also highlighted the critical role of moisture. One study found that the catalyst-free decomposition of formate to carbonate, which typically occurs from the melting point up to approximately 360°C, does not happen in the absence of moisture. rsc.org This suggests that water is a key reactant in the degradation pathway leading to carbonate formation.

During the thermal decomposition of potassium formate, potassium oxalate and potassium carbonate are key intermediate and final products. The process involves the initial dehydrogenative coupling of two formate molecules to form oxalate, which can then further decompose to form carbonate. akjournals.comnih.gov

The general sequence of reactions can be summarized as:

Oxalate Formation : 2 HCOOK → K₂C₂O₄ + H₂

Carbonate Formation (Direct) : 2 HCOOK → K₂CO₃ + CO + H₂

Oxalate Decomposition : K₂C₂O₄ → K₂CO₃ + CO akjournals.com

These reactions can occur simultaneously, and their relative rates are influenced by factors such as temperature and the surrounding atmosphere. akjournals.com

Surface Chemistry and Adsorption Phenomena

The interaction of formic acid with metal surfaces is significantly altered by the presence of potassium. Potassium acts as a promoter, influencing the adsorption, stability, and subsequent decomposition pathways of formate species on the surface.

Studies on rhodium (111) surfaces show that pre-adsorbed potassium markedly increases the uptake of formic acid at 300 K. mdpi.comproquest.com The presence of potassium enhances the dissociation of formic acid and stabilizes the resulting formate intermediate species on the surface. u-szeged.huu-szeged.huscispace.com This stabilization is attributed to an electronic interaction, likely an enhanced back-donation of electrons from the potassium-promoted rhodium surface into an empty π orbital of the formic acid molecule. mdpi.comproquest.comscispace.com This increased binding energy leads to a higher concentration of irreversibly adsorbed formate. mdpi.comproquest.com On a clean Rh(111) surface, the formate species is stable up to about 200 K, whereas in the presence of a monolayer of potassium, it can be detected above 422 K. u-szeged.huscispace.com

Potassium adatoms fundamentally alter the decomposition pathway of formic acid on metal surfaces. mdpi.comproquest.com On a clean Rh(111) surface, formic acid decomposes primarily to H₂, CO₂, H₂O, and CO. mdpi.comu-szeged.hu The presence of potassium causes the desorption of these products to occur at significantly higher temperatures. mdpi.comproquest.comu-szeged.hu

The effect is dependent on the potassium coverage (ΘK):

Low Potassium Coverage (ΘK < 0.15) : At low coverages, where potassium is fully ionized, a two-dimensional {HCOO⁻ + K⁺} surface complex is formed. This complex decomposes to produce CO₂, CO, H₂, and water. mdpi.comproquest.com

Monolayer Potassium Coverage (ΘK ~ 0.33) : At higher coverages, the potassium-stabilized formate transforms into other surface compounds, such as oxalate and carbonate, in a series of consecutive reactions before final decomposition. mdpi.comproquest.com The decomposition of the surface carbonate is responsible for the high-temperature formation of CO and CO₂. mdpi.com

The proposed reaction steps on a potassium-covered Rh surface include:

2 HCOOK(a) → K₂C₂O₄(a) + H₂(g)

K₂C₂O₄(a) → K₂CO₃(a) + CO(g)

K₂CO₃(a) → K₂O + CO₂(g) mdpi.com

| Potassium Coverage (ΘK) | CO Desorption Peak Temperature (K) |

|---|---|

| 0 (K-free surface) | 522 u-szeged.hu |

| 0.09 | 670 u-szeged.hu |

| 0.16 | 706 u-szeged.hu |

Characterization of Surface Complexes and Reaction Intermediates

The interaction of formic acid and formate species with catalyst surfaces, particularly those promoted with potassium, has been a subject of significant research to understand catalytic mechanisms. Spectroscopic techniques, combined with surface science methods, have provided valuable insights into the nature of adsorbed species and reaction intermediates.

Fourier Transform Infrared (FTIR) spectroscopy has been instrumental in identifying the types of formate species present on catalyst surfaces. Studies on potassium-promoted copper/silica (B1680970) (Cu/SiO₂) catalysts have shown that the adsorption of formic acid leads to the formation of formate species on the potassium promoter as well as bidentate formate on the copper surface nih.gov. The presence of copper appears to enhance the formation of formate on potassium, suggesting a spillover mechanism where formate initially forms on the copper and then migrates to the potassium sites, or that copper influences the morphology of the potassium oxide nih.gov.

Further research using a combination of scanning tunneling microscopy (STM), noncontact atomic force microscopy (nc-AFM), and temperature-programmed desorption (TPD) on a Cu(111) surface has provided atomic-scale visualization of potassium-formate interactions. These studies reveal that potassium significantly promotes the deprotonation of formic acid to form formate ions uaeu.ac.aeacs.org. The resulting formate ions can directly coordinate with potassium ions, forming HCOO⁻-K⁺ complexes with a maximum ratio of 5:1 uaeu.ac.aeacs.org. These complexes can assemble into larger, stable clusters where potassium ions are bridged by formate ions uaeu.ac.ae. The formation of these HCOO⁻-K⁺ mixtures enhances the adsorption of formate on the copper surface, which in turn facilitates the dissociation of formate into H₂ and CO₂ at elevated temperatures uaeu.ac.aeacs.org.

On rhodium (Rh(111)) surfaces, pre-adsorbed potassium also markedly increases the uptake of formic acid and stabilizes the transiently formed formate species pjsir.org. At low potassium coverage, where potassium is fully ionized, a two-dimensional {HCOO⁻ + K⁺(a)} surface complex is formed, which then decomposes to produce CO₂, CO, H₂, and water pjsir.org. This stabilization of the formate intermediate by potassium is a key factor in altering the reaction pathway of formic acid decomposition pjsir.org.

The table below summarizes the types of surface species identified in potassium-formate systems on different catalyst surfaces.

| Catalyst Surface | Technique(s) Used | Identified Surface Species/Intermediates | Key Findings |

| Potassium-promoted Cu/SiO₂ | FTIR | Formate on potassium, Bidentate copper formate | Copper enhances formate formation on potassium, suggesting spillover or morphological influence nih.gov. |

| Potassium on Cu(111) | STM, nc-AFM, TPD | HCOO⁻-K⁺ complexes and clusters | Potassium promotes formic acid deprotonation and stabilizes formate intermediates, enhancing their adsorption and subsequent decomposition uaeu.ac.aeacs.org. |

| Potassium-promoted Rh(111) | UPS, TDS | {HCOO⁻ + K⁺(a)} surface complex | Potassium stabilizes the formate intermediate, altering the decomposition pathway of formic acid pjsir.org. |

Solution-Phase Reaction Kinetics and Mechanisms

In the solution phase, potassium formate participates in various reactions, notably as a reducing agent. The kinetics and mechanisms of these reactions are influenced by several factors, including the nature of the reactants, the presence of catalysts, and the composition of the solution.

Potassium formate is an effective reducing agent for the recovery of precious metals from solutions. A notable example is the reduction of platinum(IV) chloride complex ions to metallic platinum. Kinetic studies of this reaction have revealed important mechanistic details. The reduction process is complex and can be influenced by the specific form of the platinum complex in solution, which is often dependent on the pH researchgate.net.

A significant characteristic of the reduction of platinum(IV) chloride complex ions by potassium formate is its autocatalytic nature. This means that a product of the reaction, in this case, metallic platinum, acts as a catalyst for the reaction itself. The presence of metallic platinum in the system significantly accelerates the reaction rate. This autocatalytic behavior is a key feature of the reaction mechanism. The formation of the initial platinum nuclei is a slower step, which is then followed by a more rapid, catalyzed reduction on the surface of the newly formed platinum particles.

The rate of the reduction of metal complex ions by potassium formate is sensitive to several experimental parameters.

Reactant Concentration: As with most chemical reactions, the initial concentrations of both the platinum(IV) precursor and the potassium formate reductant have a significant impact on the reaction rate. Higher concentrations generally lead to faster reaction rates.

Temperature: The reaction rate is also strongly dependent on temperature. An increase in temperature typically leads to a significant increase in the reaction rate, as described by the Arrhenius equation.

Ionic Strength: The ionic strength of the solution can influence the rate of reactions involving ions. In the context of the electrochemical reduction of CO₂ to formate, the concentration of the electrolyte, such as potassium sulfate (K₂SO₄), affects the Faradaic efficiency and current density acs.org. While not a direct study of the platinum reduction, it highlights that the ionic environment plays a role in reactions involving formate. Optimal results in the electrochemical system were observed at moderate electrolyte concentrations acs.org. The primary kinetic salt effect describes how the rate constant of a reaction between ions is influenced by the ionic strength of the solution, which is related to the activity coefficients of the reacting species and the transition state uaeu.ac.aelibretexts.org. Generally, an increase in ionic strength will increase the rate of reaction between ions of the same sign and decrease the rate of reaction between ions of opposite signs.

The following table summarizes the influence of various parameters on the rate of reduction of Pt(IV) by potassium formate.

| Parameter | Effect on Reaction Rate |

| Initial Platinum(IV) Concentration | Increases with increasing concentration. |

| Initial Potassium Formate Concentration | Increases with increasing concentration. |

| Temperature | Increases significantly with increasing temperature. |

| Presence of Metallic Platinum | Significantly increases due to autocatalysis. |

| Ionic Strength | Can influence the rate by affecting the activity of ionic species. |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions at the molecular level. For potassium formate systems, DFT calculations provide insights into the structures and energies of reactants, intermediates, transition states, and products.

DFT calculations have been extensively used to study the intermediates involved in reactions with formate, often in the context of formic acid decomposition on metal surfaces, which is highly relevant to understanding potassium-formate interactions in heterogeneous catalysis.

In studies of formic acid decomposition on Cu(111) promoted by potassium, DFT calculations have been used to validate experimental observations from STM and nc-AFM youtube.com. These calculations help to understand how potassium ions stabilize formate intermediates. The calculations can determine the binding energies of different surface species and the energy barriers for various reaction steps, thus providing a detailed picture of the reaction pathway. DFT results have shown that the presence of K⁺ ions can alter the net charge of both the formate ions and the surface copper atoms, leading to stronger binding between the formate and the copper substrate youtube.com. This stabilization of the reaction intermediate is a key aspect of the promotional effect of potassium youtube.com.

DFT has also been employed to investigate the formate pathway in CO₂ hydrogenation on potassium-modified CuxO/Cu(111) model surfaces researchgate.net. These calculations have helped to map out the potential energy diagram for the reaction, identifying the most likely intermediates and transition states. The calculations show that potassium can selectively bind with intermediates, tuning the reaction to favor the formate pathway over others researchgate.net.

Furthermore, DFT calculations have been used to explore the formation of the active "carbonite" intermediate from formate in the presence of a base, which is a key step in the conversion of formate to oxalate acs.org. These computational studies have been crucial in proposing and supporting reaction mechanisms involving formate intermediates acs.org.

The table below provides examples of how DFT has been applied to understand intermediate structures in formate-related reactions.

| System Studied | Key Intermediates Investigated | Insights from DFT Calculations |

| Potassium-promoted formic acid decomposition on Cu(111) | HCOO⁻-K⁺ complexes | Confirmed the stabilizing effect of K⁺ on formate intermediates and the enhancement of formate binding to the copper surface youtube.com. |

| CO₂ hydrogenation on K-modified CuxO/Cu(111) | Formate and related species | Elucidated the potential energy pathway and showed how potassium selectively binds intermediates to favor the formate pathway researchgate.net. |

| Base-catalyzed formate coupling | Carbonite intermediate | Confirmed the formation of the active carbonite intermediate from formate as a crucial step in the reaction mechanism acs.org. |

Energy Landscape Analysis for Hydrogen Carrier Systems

The efficiency of potassium formate as a hydrogen carrier is fundamentally governed by the energy landscape of the hydrogen release reaction, primarily the dehydrogenation of the formate anion. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate reaction mechanisms and energetics involved. These studies map out the potential energy surface, identifying the key intermediates, transition states, and the associated energy barriers that dictate the reaction kinetics.

HCOO⁻ + * → H* + CO₂ 2H* → H₂ + 2*

(* denotes an active site on the catalyst surface)

The energy landscape of this process is characterized by several key elementary steps, including the adsorption of formate onto the catalyst, the scission of the C-H bond, and the subsequent desorption of the products.

Theoretical investigations have identified two primary intermediates in the decomposition of formic acid on palladium surfaces: a bidentate formate (HCOO) and a carboxyl (COOH) species. uni-goettingen.de The reaction pathway involving the bidentate formate is considered the major route for CO₂ formation at lower temperatures. rsc.org

A critical step in the dehydrogenation of formate is the cleavage of the C-H bond. DFT calculations have shown that this step involves a significant activation energy barrier. For instance, on a Pd(111) surface, the decomposition of a bidentate formate to produce CO₂ and an adsorbed hydrogen atom requires surmounting a zero-point energy (ZPE) corrected energy barrier of 0.78 eV. rsc.org This process involves an initial step where the bidentate formate breaks one of its O-Pd bonds to bring the C-H bond closer to the catalyst surface, which itself has an energy barrier. rsc.org

The table below summarizes key energetic parameters for the elementary steps in formate dehydrogenation on a Pd(111) surface, as determined by DFT calculations. These values provide a quantitative insight into the energy landscape of the reaction.

| Elementary Step | Activation Energy (Ea) [eV] | Reaction Energy (ΔE) [eV] | Catalyst Surface |

|---|---|---|---|

| HCOOH → bidentate HCOO* + H | 0.6 | -0.1 | Pd(111) |

| bidentate HCOO → monodentate HCOO | 0.93 | Exothermic | Pd(111) |

| monodentate HCOO → CO₂ + H | Spontaneous | -0.47 | Pd(111) |

| COOH → CO₂ + H* | 0.70 | -0.32 | Pd(111) |

Data sourced from DFT calculations on a Pd(111) surface. osti.gov The values represent the energies for the elementary steps and are crucial for understanding the reaction kinetics.

Further computational studies have explored the reaction on different catalyst facets and the influence of co-adsorbed species, all of which can modify the energy landscape. For example, the energy barrier for the formation of bidentate formate from formic acid is slightly lower on the Pd(111) terrace than on stepped sites. rsc.org The comprehensive analysis of these energy landscapes is vital for the rational design of more efficient and robust catalysts for hydrogen storage and release from potassium formate systems.

Catalysis and Advanced Chemical Transformations Involving Potassium Formate

Catalytic Hydrogenation of Carbon Dioxide to Formate (B1220265)

The hydrogenation of CO₂ to formic acid or its salt, formate, is a thermodynamically challenging but highly sought-after reaction. nih.gov The development of efficient and robust catalytic systems is paramount to achieving high activity and selectivity under practical conditions. researchgate.net Heterogeneous catalysts are often preferred for industrial applications due to their ease of separation and recyclability. acs.org

Recent advancements in catalyst design have focused on noble metal complexes, particularly those involving Ruthenium (Ru) and Iridium (Ir), recognized for their exceptional catalytic performance in CO₂ hydrogenation. chemrxiv.orgfrontiersin.org N-Heterocyclic Carbenes (NHCs) have emerged as powerful ligands in this context due to their strong σ-donating properties, which enhance the catalytic activity of the metal center. chemrxiv.orgacs.org

Researchers have developed novel heterogeneous catalysts by immobilizing such complexes onto solid supports. For instance, a simple and effective heterogeneous Ru(III) catalyst was synthesized by immobilizing commercially available RuCl₃·xH₂O onto a bipyridine-functionalized covalent triazine framework (bpy-CTF). researchgate.net This catalyst, denoted as [bpy-CTF-RuCl₃], demonstrated remarkable efficiency in converting CO₂ to formate. researchgate.net Similarly, another design strategy involved incorporating oxyanionic ligands, such as acetylacetonate (acac), into the coordination sphere of a Ru complex supported on a bpy-CTF, creating [bpy-CTF-Ru(acac)₂]Cl. nih.gov This modification was intended to prevent deleterious interactions and improve catalyst activity. nih.gov

In a different approach, an Iridium-abnormal N-heterocyclic carbene (Ir-aNHC) complex was integrated into a hierarchical porous hyper-crosslinked polymer (HCP). lidsen.com The resulting catalyst, Ir-HCP-TPM, benefited from a high surface area and superior CO₂ adsorption capability, which contributed to its enhanced catalytic performance. lidsen.com The strong electron-donating ability of NHC and pincer-type ligands is crucial for facilitating CO₂ hydrogenation. chemrxiv.orgacs.org

Moving from batch processes to continuous flow systems is critical for the industrial-scale production of potassium formate. Continuous flow reactors offer improved heat and mass transfer, better process control, and higher productivity. Trickle-bed reactors (TBRs) and electrochemical flow cells are two prominent designs explored for this purpose.

One study demonstrated the efficient production of potassium formate by integrating CO₂ hydrogenation in a trickle-bed reactor with a novel separation method using potassium ions from biomass ash. researchgate.netacs.org In this system, alkaline-mediated CO₂ hydrogenation using N-methylpyrrolidine (NMPI) first produced a concentrated solution of a formic acid-amine complex. researchgate.netacs.org This was then reacted with potassium-rich bamboo ash to synthesize potassium formate with over 99% purity. researchgate.netacs.org The process achieved an 80% conversion of CO₂ to formate ions in a single reaction cycle. researchgate.net

Electrochemical flow cells represent another scalable approach. Researchers have reported the electro-reduction of CO₂ to potassium formate in a stack of two 1526-cm² three-compartment electrochemical cells. acs.org These cells, featuring gas diffusion electrodes (GDEs), achieved over 60% current selectivity towards potassium formate at current densities of 200 mA cm⁻². acs.org The scale-up of "trickle-bed" electrochemical reactors has also been successful, with a seven-fold scaled-up reactor achieving formate current efficiencies of 63–91% and producing up to 1 M formate in a single pass. nih.gov Enzymatic conversions in flow reactor systems are also being explored, demonstrating the potential for high stability and formate concentrations over extended periods. lidsen.com

The performance of a catalyst is evaluated based on its activity, selectivity, and stability over multiple cycles. Key metrics include Turnover Number (TON), which represents the total number of substrate molecules a single catalyst site converts before deactivation, and Turnover Frequency (TOF), the number of conversions per catalyst site per unit time.

The heterogeneous catalysts developed for CO₂ hydrogenation have shown impressive performance. The [bpy-CTF-RuCl₃] catalyst achieved an unprecedented turnover frequency of 38,800 h⁻¹ with high selectivity, producing a final formate concentration of approximately 2.1 M in just 2.5 hours. researchgate.net The tailored [bpy-CTF-Ru(acac)₂]Cl catalyst exhibited an even higher initial TOF of 22,700 h⁻¹ and a TON of 21,200, demonstrating excellent recyclability over consecutive runs. nih.gov Similarly, certain (η⁶-arene)Ru(bis-NHC) complexes used in the reduction of CO₂ with hydrogen reached a maximum TON of 23,000. chemrxiv.org These results highlight the potential for creating industrially viable catalysts that are not only highly active but also durable and reusable. researchgate.netnih.gov

Table 1: Performance of Heterogeneous Catalysts in CO₂ Hydrogenation to Formate

| Catalyst | Support/Ligand | Max TOF (h⁻¹) | Max TON | Key Conditions | Reference |

|---|---|---|---|---|---|

| [bpy-CTF-RuCl₃] | Bipyridine-functionalized Covalent Triazine Framework | 38,800 | - | Aqueous media | researchgate.net |

| [bpy-CTF-Ru(acac)₂]Cl | bpy-CTF with Acetylacetonate | 22,700 | 21,200 | 1 M Et₃N, 120 °C, 8 MPa | nih.gov |

| (η⁶-arene)Ru(bis-NHC) | N-Heterocyclic Carbene | - | 23,000 | H₂, 200 °C | chemrxiv.org |

| Ir-HCP-TPM | Hyper-crosslinked Polymer with Ir-aNHC | - | 50,116 | - | lidsen.com |

Formate Oxidation and Dehydrogenation Catalysis

The decomposition of formic acid or formate into H₂ and CO₂ is a critical reaction for hydrogen storage and fuel cell technologies. acs.orgnih.gov This process can be achieved through electrocatalytic oxidation or catalytic dehydrogenation, with catalyst design playing a central role in achieving high efficiency and selectivity, notably avoiding the production of carbon monoxide (CO), which poisons fuel cell electrodes. acs.org

Electrocatalytic formate oxidation is the key anodic reaction in DFAFCs. Bifunctional electrocatalysts, which possess two distinct types of active sites, are designed to enhance reaction kinetics. Typically, one metal site adsorbs the formate molecule while the other facilitates the removal of poisoning intermediates like CO by adsorbing oxygen-containing species at lower potentials. nih.gov

Palladium (Pd)-based materials are highly active for formate oxidation in alkaline media. acs.org Recent research has focused on designing bifunctional Pd-based nanostructures. For instance, highly branched Pd hydride nanodendrites (PdH-NDs) have been shown to exhibit substantially enhanced activity and stability for both the formate oxidation reaction (FOR) and the hydrogen evolution reaction (HER). acs.orgnih.gov The incorporation of hydrogen into the palladium lattice modifies its electronic structure, weakening the binding of intermediates and enhancing performance. nih.gov

Similarly, PdPt bimetallenes (PdPt BMLs) have been synthesized as bifunctional catalysts. researchgate.net The introduction of Pt atoms significantly boosts the electroactivity for both FOR and HER compared to pure Pd metallenes, a result of synergistic effects between the two metals. researchgate.net When used as both the anode and cathode in a formate-boosted water electrolysis system, these PdPt BMLs enable H₂ production at a much lower voltage (0.31 V) compared to traditional water electrolysis (1.79 V). researchgate.net

Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, providing high thermal stability and structural rigidity to the resulting complexes. nih.govnih.gov Transition metal pincer complexes, particularly those of Ruthenium and Iridium, are exceptionally active for the catalytic dehydrogenation of formic acid. nih.govnih.gov

Ruthenium pincer complexes have demonstrated high activity and longevity. A catalyst based on a rigid PCcarbeneP pincer ligand achieved a TOF of up to 4,200 h⁻¹ and a TON as high as 122,000 at room temperature without the need for base additives. rsc.org Another Ru PN³P pincer complex immobilized on fibrous silica (B1680970) nanospheres showed excellent stability and recyclability (up to 45 cycles) with a remarkable TON of 600,000. acs.org Iron-based PNP pincer complexes have also been developed as a more earth-abundant alternative, achieving quantitative yields under mild conditions. acs.org

Iridium pincer catalysts are also highly effective. An (iPrPNP)-ligated iridium(III) trihydride pincer complex achieved a very high TOF of 120,000 h⁻¹ at 80°C in the presence of triethylamine. nih.gov The mechanism of dehydrogenation often involves two key intermediates: a metal-bound hydride (M-H) and a metal-bound formate (M-OCHO). nih.gov The reaction proceeds via the protonation of the M-H by formic acid to release H₂, followed by the decarboxylation of the M-OCHO intermediate to release CO₂ and regenerate the catalyst. nih.govrsc.org

Table 2: Performance of Transition Metal Pincer Catalysts in Formic Acid Dehydrogenation

| Metal Center | Pincer Ligand Type | Max TOF (h⁻¹) | Max TON | Key Conditions | Reference |

|---|---|---|---|---|---|

| Ruthenium | PCcarbeneP | 4,200 | 122,000 | 21 °C, no base | rsc.org |

| Ruthenium | PN³P (immobilized) | - | 600,000 | Recyclable up to 45 cycles | acs.org |

| Ruthenium | tBuPN³P | 7,333 | 1,100,000 | 90 °C | nih.gov |

| Iridium | iPrPNP | 120,000 | - | 80 °C, with triethylamine | nih.gov |

| Iron | PNPH-iPr | 276 (TOF₁h) | 653 | 60 °C, with NEt₃ | cnr.it |

Investigation of Co-Catalyst and Additive Roles (e.g., Amino Acid Lysine)

In the catalytic transformation of carbon dioxide (CO₂) into valuable chemical products like formate, the role of co-catalysts and additives is crucial for enhancing reaction efficiency and selectivity. The naturally occurring amino acid L-lysine has been identified as a highly effective agent in integrated CO₂ capture and utilization (CCU) systems. nih.govrsc.orgrsc.org Lysine, with the basic side chain (pKa of 10.7), can efficiently capture CO₂ from various sources, including ambient air, forming carbamates or ammonium bicarbonate. nih.gov This captured CO₂ can then be directly hydrogenated to formate in a one-pot process, eliminating the need for energy-intensive desorption and compression steps typical of carbon capture and storage (CCS). acs.org

Research has demonstrated that in the presence of specific ruthenium-based catalyst systems, such as Ru-MACHO complexes, the hydrogenation of CO₂ captured by lysine proceeds with remarkable activity and productivity. nih.govrsc.org The combination of lysine as a CO₂ absorbent and a ruthenium catalyst has achieved high turnover numbers (TON) for formate production, exceeding 50,000 for the in-situ hydrogenation of captured CO₂ and reaching over 210,000 for the hydrogenation of gaseous CO₂. nih.govrsc.org The basic nature of lysine is critical to this process; its ε-amino group is believed to stabilize CO₂ as a carbamate, facilitating its subsequent catalytic conversion. nih.gov Control experiments have confirmed that both the lysine and the catalyst are essential for the reaction to proceed. rsc.org This system showcases a promising pathway for converting atmospheric CO₂ into C1-related chemical feedstocks. nih.gov

| Catalyst | Catalyst Loading (ppm vs. Lysine) | Product | Turnover Number (TON) | Source |

|---|---|---|---|---|

| Ru-MACHO-BH (Ru-1) | 400 | Formate | 2,187 | rsc.org |

| Ru-MACHO-BH (Ru-1) | 40 | Formate | 20,134 | rsc.org |

| Ru-MACHO-BH (Ru-1) | 4 | Formate | 197,559 | rsc.org |

| Ru-MACHO (Ru-2) | 4 | Formate | 212,139 | rsc.org |

Formate-Based Catalytic Cycles for Energy Applications

Potassium formate is a key component in the development of safe and efficient hydrogen storage technologies. Unlike high-pressure compression or liquefaction, storing hydrogen in a chemical form like formate offers a non-toxic, non-flammable, and easy-to-handle alternative. unina.itrsc.org The core of this technology lies in the reversible catalytic conversion between formate and bicarbonate, a cycle that can store and release hydrogen on demand. rsc.orgnih.gov This formate-bicarbonate cycle is considered carbon-neutral and sustainable, operating under mild conditions. nih.gov

Exploration of Formate-Bicarbonate Interconversion for Hydrogen Storage and Release

The interconversion between potassium formate (HCOOK) and potassium bicarbonate (KHCO₃) is a promising cycle for chemical hydrogen storage. The process involves two main reactions: the dehydrogenation (release) of formate to produce hydrogen gas and bicarbonate, and the hydrogenation (storage) of bicarbonate to regenerate formate. nih.gov

Hydrogen Release: HCOOK + H₂O ⇌ KHCO₃ + H₂

Hydrogen Storage: KHCO₃ + H₂ ⇌ HCOOK + H₂O

This cycle is advantageous because the free energy change is close to zero under near-ambient conditions, meaning the equilibrium can be shifted by small adjustments in pressure or temperature. unina.itrsc.org Catalysts are essential for both processes. Palladium (Pd) and Ruthenium (Ru) based catalysts have shown significant activity. For instance, a process has been developed for the catalytic decomposition of a concentrated aqueous solution of potassium formate using a Pd/C catalyst to produce a bicarbonate slurry and hydrogen gas. google.com A molecularly defined Ru-complex has also been shown to effectively catalyze both the hydrogen release from potassium formate and the hydrogenation of potassium bicarbonate, allowing for a high number of storage-release cycles. nih.gov Research has demonstrated that with such a system, hydrogen release rates of up to 9.3 L h⁻¹ can be achieved, and the hydrogenation of KHCO₃ can proceed with a TON of 9650, enabling up to 40 consecutive cycles. nih.gov

| Reaction | Catalyst | Key Findings | Source |

|---|---|---|---|

| Hydrogen Release (Decomposition of HCOOK) | Pd/C | Catalytically decomposes concentrated aqueous potassium formate to bicarbonate slurry and H₂. | google.com |

| Hydrogen Release and Storage (Reversible Cycle) | Ru-5 complex | Achieved H₂ release rates up to 9.3 L h⁻¹; hydrogenation of KHCO₃ with TON of 9650; stable for 40 cycles. | nih.gov |

| Hydrogen Release (Decomposition of Formate Salts) | 3 wt% Pd/C | Optimal catalyst loading for H₂ release from various formate salts, with yields up to 92%. | unina.it |

Role of Formate as a C1 Chemical Intermediate in Diverse Catalytic Reactions

Adsorbed formate species are recognized as a key C1 intermediate in several significant catalytic reactions, including the water-gas shift reaction, methanol (B129727) synthesis from CO₂, and the methanation of carbon monoxide. mdpi.com Understanding the surface chemistry and reaction pathways of formate is crucial for designing and optimizing catalysts for these processes. mdpi.com

Mechanistic Studies in Water-Gas Shift Reactions

The water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) is a critical industrial process, particularly for hydrogen production. The reaction mechanism has been a subject of extensive research, with several proposed pathways. One of the primary mechanisms involves a formate intermediate. figshare.comacs.org In the "formate pathway," carbon monoxide reacts with surface hydroxyl groups or adsorbed oxygen and hydrogen to form a surface-bound formate species (HCOO*). figshare.comacs.orgrsc.org This intermediate then decomposes to yield CO₂ and a surface hydrogen atom, which subsequently combines with another to form H₂.

Pathways in Methanol Synthesis from CO₂

The synthesis of methanol from the hydrogenation of carbon dioxide is a key technology for CO₂ utilization. Two main reaction pathways are generally accepted: the CO intermediate pathway (via the reverse water-gas shift reaction) and the formate pathway. nih.gov The formate pathway involves the direct hydrogenation of adsorbed CO₂ to form intermediate species that are further converted to methanol. nih.govacademie-sciences.fr

The generally accepted steps for the formate pathway are:

Adsorption and activation of CO₂ and H₂ on the catalyst surface.

Hydrogenation of adsorbed CO₂ to form a surface formate species (HCOO*). academie-sciences.fr

Subsequent stepwise hydrogenation of the formate intermediate, potentially through dioxomethylene (H₂COO) and formaldehyde-type species (H₂CO), to form a methoxy (CH₃O*) intermediate. academie-sciences.frresearchgate.net

A final hydrogenation step to produce methanol (CH₃OH). academie-sciences.fr

Reaction Mechanisms in Carbon Monoxide Methanation Processes

In the methanation of carbon monoxide (CO + 3H₂ → CH₄ + H₂O), surface formate has also been identified as a potential reaction intermediate. mdpi.com While the dominant mechanism often involves the dissociation of CO, a formate-mediated pathway can also contribute, particularly in the context of CO₂ methanation where CO can be a byproduct or co-reactant.

In CO₂ methanation, the formate pathway is often considered dominant on certain catalysts, such as Ni/c-ZrO₂. researchgate.net The proposed sequence is the hydrogenation of adsorbed CO₂ to formate (HCOO), which is then progressively hydrogenated through various intermediates (H₂COO, H₂COOH, H₂CO) until it is reduced to a methylene radical (CH₂*) and finally to methane (CH₄). researchgate.net In such systems, CO is often observed as a byproduct rather than a primary intermediate leading to methane. researchgate.net The presence of promoters like potassium can stabilize the formate intermediate, influencing the reaction pathway and product distribution. mdpi.com The interaction between CO₂, hydrogen, and the catalyst surface dictates whether the reaction proceeds via a dissociative route (CO splitting) or an associative route involving formate intermediates. researchgate.net

Spectroscopic and Advanced Analytical Characterization of Potassium Formate Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the specific chemical bonds and molecular structure of the formate (B1220265) ion (HCOO⁻), making them invaluable for its identification and quantification.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the qualitative identification of functional groups in chemical compounds. The formate ion exhibits characteristic infrared absorption bands corresponding to the stretching and bending vibrations of its C-H and COO⁻ groups. The analysis of these spectral fingerprints allows for the confirmation of formate presence in various reaction mixtures.

Key vibrational modes for the formate ion observed in IR spectra include:

Asymmetric COO⁻ stretching (νₐ(COO⁻)) : Typically found in the 1560-1610 cm⁻¹ region.

Symmetric COO⁻ stretching (νₛ(COO⁻)) : Occurs in the 1350-1370 cm⁻¹ range.

C-H stretching (ν(C-H)) : Appears around 2800-2850 cm⁻¹.

O-C-O bending (δ(O-C-O)) : Located near 770-780 cm⁻¹.

The exact positions of these bands can be influenced by the physical state of the sample (solid or solution) and its interaction with the surrounding environment, such as the type of cation or solvent. semanticscholar.org For instance, in studies monitoring the chemical changes of materials exposed to potassium formate, Attenuated Total Reflectance (ATR)-FTIR has been employed to analyze surfaces. sealseastern.com This approach can detect the presence of formate residues or chemical modifications induced by its interaction with a substrate. sealseastern.com Publicly available spectral databases confirm the characteristic absorption bands for potassium formate. nih.govchemicalbook.com

Raman spectroscopy is another powerful vibrational spectroscopy technique that is particularly well-suited for studying aqueous solutions due to the weak Raman scattering of water. This allows for the clear observation and characterization of dissolved species like the formate ion. researchgate.net The Raman spectrum of an aqueous potassium formate solution displays distinct peaks that can be assigned to specific molecular vibrations. researchgate.netchemicalbook.com

A comparative study of different deicing salts showed that aqueous potassium formate exhibits a characteristic Raman spectrum distinct from other salts. researchgate.net Detailed spectroscopic investigations on aqueous solutions of formate salts have identified and assigned the primary Raman bands. researchgate.net These assignments are crucial for interpreting spectra and extracting meaningful chemical information. A key advantage of Raman spectroscopy is that the signal intensity is directly proportional to the concentration of the species, which forms the basis for quantitative analysis. researchgate.net

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Description |

|---|---|---|

| ν₁(a₁) | ~2818 | Symmetric C-H stretch |

| ν₂(a₁) | ~1350 | Symmetric COO⁻ stretch |

| ν₃(a₁) | ~775 | O-C-O deformation (scissoring) |

| ν₄(b₂) | ~1590 | Asymmetric COO⁻ stretch |

| ν₅(b₂) | ~1380 | In-plane C-H deformation |

| ν₆(b₁) | ~1065 | Out-of-plane C-H deformation |

Note: The table presents typical Raman shifts for the formate ion in an aqueous solution. Exact positions can vary with concentration and environment. Data compiled from research on aqueous formate solutions. researchgate.net

The direct relationship between Raman peak intensity and concentration allows for the development of robust quantitative analytical methods. horiba.comspectroscopyonline.com By constructing a calibration curve using standards of known concentrations, the concentration of formate in an unknown sample can be accurately determined.

Research has demonstrated the successful application of in situ Raman spectroscopy for the quantitative analysis of formate salt solutions, even under high-temperature and high-pressure conditions. semanticscholar.org This capability is vital for monitoring industrial processes or geochemical reactions in real-time. For example, the formation of formate during the hydrogenation of carbon dioxide has been quantitatively monitored using in situ Raman spectroscopy, where the increase in the intensity of the formate peak at 1349 cm⁻¹ was correlated with its concentration over time. researchgate.net The development of such methods involves selecting a characteristic Raman band (a "spectral marker") that is well-resolved and free from interference from other components in the mixture. The area or height of this peak is then plotted against concentration to generate a calibration model. spectroscopyonline.com The validation of these methods ensures their accuracy, precision, and reliability for routine analysis. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of molecules in solution. It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), making it highly effective for analyzing potassium formate systems.

Both ¹H and ¹³C NMR spectroscopy can be used to unequivocally identify the formate ion.

¹H-NMR : The formate ion contains a single, unique proton attached to the carbon atom. This results in a distinct singlet in the ¹H-NMR spectrum. This peak is typically observed in the downfield region, around 8.4-8.6 ppm, due to the deshielding effect of the adjacent electronegative oxygen atoms. acs.org

¹³C-NMR : The ¹³C-NMR spectrum of formate shows a single resonance for the carboxylate carbon. This signal appears far downfield, often in the range of 165-171 ppm. acs.orgresearchgate.net

The simplicity of these spectra provides a clear and unambiguous confirmation of the formate structure. NMR is also an excellent tool for quantitative analysis. bohrium.com By integrating the area of the formate peak and comparing it to that of a known internal standard, the precise concentration of formate in a solution can be determined. researchgate.netnih.gov This method has been benchmarked against other techniques like ion chromatography and has shown high accuracy (error less than 3% at concentrations of 0.1 M and above). bohrium.com

| Nucleus | Typical Chemical Shift (δ) in ppm | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 8.4 - 8.6 | Singlet | Referenced to a standard like TMS or DMSO. The exact shift can be pH-dependent. researchgate.net |

| ¹³C | 165 - 171 | Singlet | Represents the carboxylate carbon. |

Note: Chemical shifts are dependent on the solvent, pH, and reference standard used. Data compiled from various studies on formate analysis. acs.orgresearchgate.netresearchgate.net

A significant strength of NMR spectroscopy is its ability to simultaneously detect and quantify multiple species in a complex reaction mixture without the need for separation. This makes it an ideal technique for investigating reaction pathways and identifying carbon-containing byproducts.

In processes where formate is a product, such as the electrochemical reduction of carbon dioxide (CO₂), ¹H-NMR is routinely used to analyze the liquid-phase products. researchgate.net It can readily differentiate and quantify formate, formic acid, and other potential C₁ or C₂ products like methanol (B129727), carbon monoxide, formaldehyde (B43269), or acetate (B1210297). researchgate.net By tracking the concentrations of reactants, intermediates, and products over time, a detailed understanding of the reaction mechanism can be developed.

Furthermore, the use of isotopic labeling, particularly with ¹³C-enriched reactants (e.g., ¹³CO₂), greatly enhances the power of NMR analysis. When ¹³CO₂ is reduced to formate, the resulting H¹³COO⁻ ion exhibits coupling between the ¹³C nucleus and the directly attached proton. acs.orgresearchgate.net This splits the ¹H-NMR singlet into a doublet and confirms that the carbon in the formate product originated from the CO₂ reactant, definitively tracing the reaction pathway. acs.orgresearchgate.net This approach is crucial for distinguishing between different potential carbon sources and elucidating complex reaction networks.

Chromatographic Techniques for Compositional Analysis and Impurity Profiling

Chromatographic techniques are essential for the detailed compositional analysis of potassium formate systems, enabling the separation, identification, and quantification of various components, from ionic impurities to volatile organic compounds. These methods provide the high resolution and sensitivity required for quality control and research applications.

Ion Chromatography (IC) for Detection and Quantification of Ionic Impurities

Ion Chromatography (IC) is a highly effective and versatile analytical method for determining the composition of ionic species in potassium formate salts and solutions. researchgate.net This technique is particularly well-suited for the quantification of both anionic and cationic impurities. researchgate.netfai.us The fundamental principle of IC involves the separation of ions based on their affinity for a stationary phase (an ion-exchange resin) and a mobile phase (an eluent). eag.comesslabshop.com As the sample passes through the chromatographic column, different ions are separated and subsequently detected, typically by a conductivity detector, allowing for their quantification. fai.us

IC is capable of detecting a wide range of common ionic impurities that may be present in potassium formate.

Commonly Detected Ions by IC

| Ion Type | Examples |

| Anions | Fluoride, Chloride, Nitrite, Bromide, Nitrate, Phosphate, Sulfate, Oxalate (B1200264), Acetate, Formate. fai.useag.com |

| Cations | Lithium, Sodium, Ammonium, Potassium, Magnesium, Calcium. fai.useag.com |

The high sensitivity of IC, often reaching the µg/L (ppb) level, and its ability to perform analysis in complex matrices make it an invaluable tool for ensuring the purity of potassium formate. eag.com

High-Performance Liquid Chromatography (HPLC) for Organic Species Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of non-volatile or thermally sensitive organic compounds that may be present as impurities or additives in potassium formate solutions. This method is particularly useful for identifying and quantifying organic acids, preservatives, and other organic species. researchgate.netresearchgate.net

In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. researchgate.net As the sample is pumped through the column under high pressure, organic molecules are separated based on their differential partitioning between the two phases. Detection is commonly achieved using an ultraviolet-visible (UV-Vis) detector. acs.org

For instance, HPLC has been successfully employed for the simultaneous determination of preservatives like potassium sorbate (B1223678) and sodium benzoate (B1203000) in various beverage samples. researchgate.net A study utilizing a Purospher® STAR RP-18 column with a methanol/phosphate buffer mobile phase achieved successful separation and quantification of these compounds within a short analysis time. researchgate.net

Illustrative HPLC Method Parameters for Preservative Analysis

| Parameter | Condition |

| Analytical Column | Purospher® STAR RP-18 (30 mm x 4 mm; 3 µm) |

| Mobile Phase | Methanol/phosphate buffer (pH = 3.70) (20/80, V/V) |

| Flow Rate | 1 mL/min |

| Column Temperature | 25°C |

| UV Detection | 225 nm and 255 nm |

| Elution Type | Isocratic |

| Run Time | 6 minutes |

This table is based on a method for the analysis of preservatives in beverages and serves as an example of HPLC application for organic species. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. nih.govchromatographyonline.com This method is ideal for characterizing volatile impurities that may be present in potassium formate, which could arise from manufacturing processes or degradation. researchgate.net

The GC-MS instrument combines two powerful techniques: a gas chromatograph for separating the components of a mixture and a mass spectrometer for detecting and identifying the separated components. frontiersin.org Volatile compounds are vaporized and carried by an inert gas through a capillary column, where they are separated based on their boiling points and interactions with the stationary phase. mdpi.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification. frontiersin.orgmdpi.com

Application of Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds in solid and liquid samples. chromatographyonline.comd-nb.info This method is particularly advantageous for concentrating volatile analytes from a sample matrix before their introduction into the GC-MS system, thereby enhancing sensitivity. chromatographyonline.com

A notable application of HS-SPME-GC-MS is the analysis of potassium formate in airport storm water runoff. nih.govresearchgate.net In this method, formate is first converted to formic acid, which is then derivatized to a more volatile compound, methyl formate. nih.govresearchgate.net This allows for sensitive detection and quantification.

Key Findings from HS-SPME-GC-MS Analysis of Potassium Formate in Airport Runoff

| Parameter | Result |

| Relative Standard Deviation (RSD) | 0.6% at a concentration of 208.5 mg L⁻¹ |

| Calibration Range | Linear from 0.5 to 208.5 mg L⁻¹ |

| Detection Limit | 0.176 mg L⁻¹ |

| Mean Concentration in Samples | 86.9 mg L⁻¹ (n=11) |

| Concentration Range in Samples | 15.1 mg L⁻¹ to 228.6 mg L⁻¹ |

This data is derived from a study on the analysis of potassium formate in airport storm water runoff. nih.govresearchgate.net

Elemental and Structural Analysis Methodologies

Beyond chromatographic techniques, a suite of advanced analytical methods is available for the detailed elemental and structural characterization of potassium formate systems. These methods provide critical information on the metallic content and the fundamental arrangement of atoms within the compound.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Metal Cation Determination

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for the determination of a wide range of metals and several non-metals at trace and ultra-trace concentrations. wikipedia.orgazom.com It is considered a method of choice for analyzing inorganic impurities, particularly metal cations, in potassium formate. researchgate.net

The principle of ICP-MS involves introducing a sample into a high-temperature argon plasma, which atomizes and ionizes the sample. wikipedia.orgpacificbiolabs.com The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. wikipedia.org This allows for the precise and accurate quantification of elemental concentrations, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. eag.com

Compared to other atomic spectroscopy techniques like atomic absorption spectroscopy, ICP-MS offers greater speed, precision, and sensitivity. wikipedia.org Its capability for multi-element analysis makes it an efficient tool for a comprehensive impurity profile of potassium formate. nih.gov An accurate method for the determination of potassium using isotope dilution inductively coupled "cold" plasma mass spectrometry (ID ICP-MS) has also been described. ucsb.edu

X-ray Fluorescence (XRF) Analysis for Elemental Composition

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. usgs.gov The principle of XRF involves bombarding a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms in the sample. Electrons from outer shells then drop to fill the vacancies, emitting secondary X-rays with energies characteristic of each element present. unicamp.br By measuring the energies and intensities of these emitted X-rays, the elemental makeup of the sample can be qualitatively and quantitatively determined. usgs.gov

For potassium formate (CHKO₂), XRF analysis is primarily used to quantify the presence of potassium (K) and to detect any inorganic impurities. The technique is highly sensitive to heavier elements, making it an excellent tool for verifying the purity of the compound with respect to metallic contaminants. While lighter elements such as carbon, hydrogen, and oxygen are fundamental components of potassium formate, they are not typically quantifiable by standard XRF instruments due to their low-energy fluorescence X-rays being absorbed by the air and the detector window.

The expected elemental composition of pure potassium formate is presented in the table below. XRF analysis would be employed to confirm the percentage of potassium and to ensure the absence or low concentration of other elemental impurities.

| Element | Symbol | Theoretical Weight % |

|---|---|---|

| Potassium | K | 46.48% |

| Oxygen | O | 38.04% |

| Carbon | C | 14.28% |

| Hydrogen | H | 1.20% |

This interactive table provides the theoretical elemental composition of pure potassium formate.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Activation Mechanism Studies

X-ray Diffraction (XRD) is a powerful analytical technique for identifying the crystalline phases of a solid material and for obtaining information about its crystal structure. The method is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice planes, and the resulting diffraction pattern is unique to a specific crystalline structure.

In the context of potassium formate, XRD is crucial for:

Crystalline Phase Identification: Confirming the crystalline form of potassium formate. The diffraction pattern obtained can be compared to standard databases, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), for positive identification.

Purity Analysis: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Activation Mechanism Studies: Investigating changes in the crystal structure that may occur during activation processes, such as heating or the addition of other substances. These changes can be monitored by acquiring XRD patterns at different stages of the process, providing insights into the mechanism of activation.